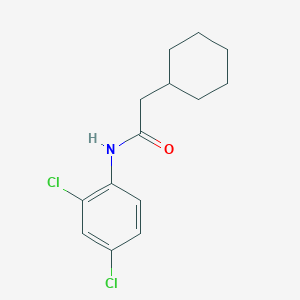
2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a cyclohexyl group and a dichlorophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide typically involves the reaction of 2,4-dichloroaniline with cyclohexylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale operations. This may include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, or other alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Corresponding amines or reduced forms.
Substitution: Products where chlorine atoms are replaced by other functional groups.
Scientific Research Applications
2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)acetamide: Lacks the cyclohexyl group, making it less hydrophobic.
2-cyclohexyl-N-(2,6-dichlorophenyl)acetamide: Similar structure but with different chlorine substitution pattern on the phenyl ring.
N-cyclohexyl-2-(2,4-dichlorophenyl)acetamide: Similar structure but with different positioning of the cyclohexyl group.
Uniqueness
2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide is unique due to the presence of both cyclohexyl and dichlorophenyl groups, which confer specific chemical and physical properties. These structural features may enhance its biological activity and make it a valuable compound for various applications.
Properties
IUPAC Name |
2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO/c15-11-6-7-13(12(16)9-11)17-14(18)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQUVUSLIWIPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

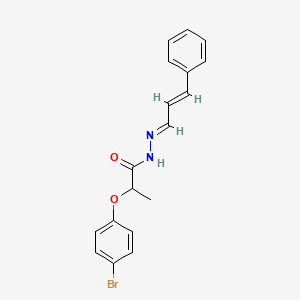
![4-[(E)-1-cyano-2-(2,3-dimethoxyphenyl)ethenyl]benzonitrile](/img/structure/B5731785.png)
![5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5731789.png)
![N'-({5-[(4-methoxyphenoxy)methyl]-2-furyl}methylene)-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5731797.png)
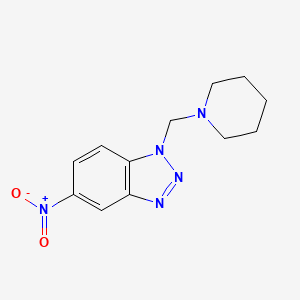
![2-(4-bromophenyl)-N-[(E)-1-pyridin-3-ylethylideneamino]quinazolin-4-amine](/img/structure/B5731809.png)
![(3,5-dimethylphenyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5731825.png)
![3-BENZAMIDO-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE](/img/structure/B5731840.png)
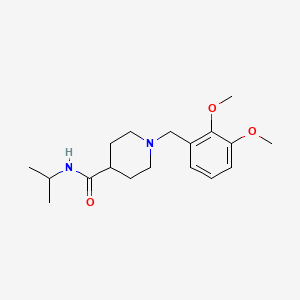
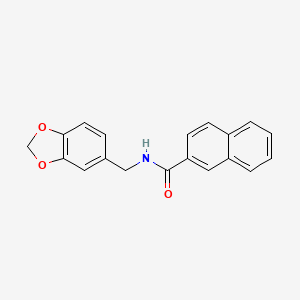
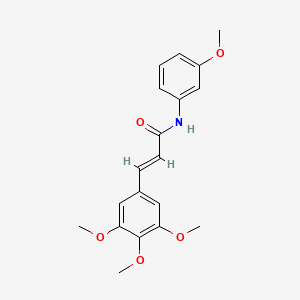
![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5731868.png)

